3-Amino-4-chlorophenol

Beschreibung

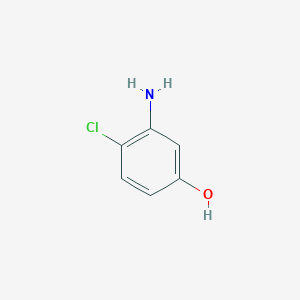

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUALUHYKLDYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408020 | |

| Record name | 3-Amino-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16026-77-0 | |

| Record name | 3-Amino-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-chlorophenol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 3-Amino-4-chlorophenol, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is an aromatic organic compound with the chemical formula C₆H₆ClNO.[1] It is a solid at room temperature and is slightly soluble in water.[1] Its core physical and chemical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol |

| CAS Number | 16026-77-0 |

| Melting Point | 151-154 °C |

| Boiling Point | 282.8 ± 20.0 °C (Predicted) |

| Density | 1.406 ± 0.06 g/cm³ (Predicted) |

| pKa | 9.26 ± 0.18 (Predicted) |

| Solubility | Slightly soluble in water.[1] |

| Appearance | Solid |

| InChI | 1S/C6H6ClNO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,8H2 |

| InChIKey | FWUALUHYKLDYAN-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1O)N)Cl |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reduction of a corresponding nitrophenol precursor. Several methods have been reported, with variations in the reducing agent and reaction conditions.

Synthesis via Reduction of 2-Chloro-5-nitrophenol (B15424)

One common route to this compound is the reduction of 2-chloro-5-nitrophenol. This can be achieved using various reducing agents.

Method 1: Catalytic Hydrogenation

A solution of 2-chloro-5-nitrophenol in a suitable solvent like ethyl acetate (B1210297) is treated with a catalyst, such as 5% Platinum on Carbon (Pt/C).[2] The mixture is then subjected to a hydrogen atmosphere (e.g., 30 psi) for several hours.[2]

Experimental Protocol:

-

Dissolve 2-chloro-5-nitrophenol (1 equivalent) in ethyl acetate.

-

Add 5% Pt/C catalyst (e.g., 1% by weight of the starting material).[2]

-

Place the mixture in a hydrogenation apparatus and shake under a hydrogen atmosphere (30 psi) for 4 hours.[2]

-

Monitor the reaction progress by a suitable technique (e.g., TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[2]

-

Wash the filter cake with hot ethyl acetate.[2]

-

The filtrate can be treated with activated charcoal to remove colored impurities.[2]

-

Evaporate the solvent under reduced pressure to yield the solid product.[2]

Method 2: Reduction with Iron Powder

Another established method involves the use of iron powder in the presence of an acid or a salt such as ammonium (B1175870) chloride.[2]

Experimental Protocol:

-

Dissolve 2-chloro-5-nitrophenol (1 equivalent) in a mixture of ethanol (B145695) and water.[2]

-

Add iron powder (approximately 5 equivalents) and ammonium chloride (approximately 5.2 equivalents) to the solution.[2]

-

Heat the reaction mixture to reflux for 2 hours.[2]

-

After cooling to room temperature, filter the mixture to remove insoluble iron residues.[2]

-

Concentrate the filtrate under reduced pressure.[2]

-

The crude product can then be purified by column chromatography.[2]

Synthesis Pathway Diagram

Caption: Synthesis of this compound from 2-Chloro-5-nitrophenol.

Purification

The crude this compound obtained from synthesis can be purified by standard laboratory techniques.

Experimental Protocol: Column Chromatography

-

Prepare a silica (B1680970) gel slurry in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of a suitable solvent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane (B92381) (e.g., starting from 9:1 hexane/ethyl acetate).[2]

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Experimental Workflow for Purification

Caption: General workflow for the purification of this compound.

Spectral Information

Infrared (IR) Spectroscopy

An FTIR spectrum of this compound has been recorded using the KBr-Pellet technique with a Bruker IFS 85 instrument.[1] This analytical method provides information about the functional groups present in the molecule. Key expected vibrational frequencies would include those for the O-H stretch of the phenol, N-H stretches of the amine, C-Cl stretch, and aromatic C-H and C=C bending and stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Predicted mass spectrometry data, specifically the collision cross-section (CCS) values for different adducts of this compound, are available.[3] These predictions are useful for identifying the compound in mass spectrometric analyses. For instance, the predicted CCS for the [M+H]⁺ ion (m/z 144.02108) is 124.0 Ų.[3]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

GHS Hazard Information:

-

Pictogram: Warning

-

Hazard Statements: H315, H319, H335

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask (such as a type N95 respirator), should be worn when handling this chemical. It should be stored in a cool, dark place under an inert atmosphere.[1]

Biological Activity and Signaling Pathways

There is no significant information available in the reviewed literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary application appears to be as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals and dyes. For instance, related aminophenol compounds are utilized in the synthesis of various therapeutic agents. Therefore, its relevance to drug development is principally as a chemical building block.

References

An In-depth Technical Guide to the Molecular Structure of 3-Amino-4-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 3-Amino-4-chlorophenol, a key intermediate in various chemical syntheses. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and includes spectroscopic data for structural elucidation, presented in a format tailored for scientific and research applications.

Molecular Identity and Properties

This compound is a substituted aromatic compound with the chemical formula C₆H₆ClNO.[1] Its structure consists of a phenol (B47542) ring substituted with an amino group at position 3 and a chlorine atom at position 4.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 16026-77-0 | [1][2] |

| Molecular Formula | C₆H₆ClNO | [1][3] |

| Molecular Weight | 143.57 g/mol | [1][2][3] |

| Melting Point | 151-154 °C | [2][4] |

| SMILES | Nc1cc(O)ccc1Cl | [2] |

| InChI | 1S/C6H6ClNO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,8H2 | [2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding nitro compound, 4-chloro-3-nitrophenol (B1362549).

Experimental Protocol: Reduction of 4-chloro-3-nitrophenol

This protocol details the reduction of 4-chloro-3-nitrophenol to this compound using iron powder in an acidic medium.

Materials:

-

3-chloro-4-nitrophenol (B188101) (1.0 equivalent)

-

Iron powder (3.0 - 5.0 equivalents)

-

Ethanol

-

Acetic acid

-

Water

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-chloro-4-nitrophenol in ethanol.

-

Add iron powder and acetic acid to the solution.

-

Heat the reaction mixture to 80°C and stir for 16 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography to obtain pure this compound.[5]

Diagram 1: Synthesis Workflow of this compound

Caption: Synthetic workflow for this compound.

Molecular Structure and Spectroscopic Data

The molecular structure of this compound is characterized by the positions of the amino, chloro, and hydroxyl groups on the benzene (B151609) ring.

Diagram 2: Molecular Structure of this compound

Caption: 2D representation of this compound.

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Predicted | ||

| 6.8 - 7.2 | m | Aromatic Protons |

| 4.5 - 5.5 | br s | -NH₂ |

| 9.0 - 10.0 | br s | -OH |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Predicted | |

| 115 - 120 | C-Cl |

| 115 - 130 | Aromatic CH |

| 140 - 145 | C-NH₂ |

| 150 - 155 | C-OH |

Table 4: IR Spectroscopy

An FTIR spectrum is available in the PubChem database, acquired using a KBr-Pellet technique on a Bruker IFS 85 instrument.[1] While the full dataset of peaks is not provided, characteristic absorption bands for the functional groups are expected in the following regions:

-

O-H stretch (phenol): 3200-3600 cm⁻¹ (broad)

-

N-H stretch (amine): 3300-3500 cm⁻¹

-

C-H stretch (aromatic): 3000-3100 cm⁻¹

-

C=C stretch (aromatic): 1450-1600 cm⁻¹

-

C-N stretch: 1250-1350 cm⁻¹

-

C-O stretch (phenol): 1180-1260 cm⁻¹

-

C-Cl stretch: 600-800 cm⁻¹

Table 5: Mass Spectrometry

Predicted mass spectrometry data suggests the following significant m/z values for various adducts of this compound.[6]

| Adduct | m/z |

| [M+H]⁺ | 144.02108 |

| [M+Na]⁺ | 166.00302 |

| [M-H]⁻ | 142.00652 |

| [M]⁺ | 143.01325 |

Diagram 3: Logical Relationship of Spectroscopic Analysis

Caption: Logical workflow for spectroscopic analysis.

Conclusion

This technical guide has summarized the key molecular and structural information for this compound. The provided synthesis protocol offers a reliable method for its preparation. While experimental spectroscopic data is limited in public domains, the predicted data and known characteristic spectral regions for its functional groups provide a solid foundation for its identification and characterization in a research and development setting. Further experimental validation of the spectroscopic data is recommended for definitive structural confirmation.

References

- 1. This compound | C6H6ClNO | CID 5070078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 16026-77-0 [sigmaaldrich.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. Page loading... [guidechem.com]

- 5. 4-Amino-3-chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 6. PubChemLite - this compound (C6H6ClNO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physical Characteristics of 3-Amino-4-chlorophenol

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 3-Amino-4-chlorophenol, tailored for researchers, scientists, and professionals in drug development. This document compiles essential data, outlines detailed experimental methodologies for characteristic determination, and presents a visual representation of a relevant synthetic workflow.

Core Physical and Chemical Properties

This compound, with the CAS number 16026-77-0, is a substituted aromatic compound containing amino, chloro, and hydroxyl functional groups.[1][2] These groups dictate its chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO | [1] |

| Molecular Weight | 143.57 g/mol | [1][2] |

| CAS Number | 16026-77-0 | [1][2] |

| Melting Point | 151-154 °C | [1][2][3] |

| Boiling Point (Predicted) | 282.8 ± 20.0 °C | [1] |

| Density (Predicted) | 1.406 ± 0.06 g/cm³ | [1][3] |

| pKa (Predicted) | 9.57 ± 0.18 | [1] |

| Solubility | Slightly soluble in water. | [1] |

| Appearance | Not explicitly stated, but related compounds are crystalline solids. | |

| InChI Key | FWUALUHYKLDYAN-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=C(C=C1O)N)Cl | [4] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical characteristics of solid organic compounds like this compound. These protocols are based on standard laboratory techniques.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination (for liquids, conceptual for high-melting solids)

While this compound is a solid at room temperature, a predicted boiling point is available. The experimental determination for such a high-boiling-point solid would be challenging and is often performed under reduced pressure. A general method for liquids is described below.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or a heating block).

-

Heating: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heating is stopped, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility of a compound provides insights into its polarity and potential solvent systems for reactions and purifications.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol (B145695), acetone, diethyl ether, hexane) are chosen.

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the selected solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute). The degree of dissolution is observed and recorded. Observations can be categorized as soluble, partially soluble, or insoluble.

-

Quantitative Measurement (Optional): For a more precise determination, a saturated solution can be prepared, and the concentration of the dissolved solid can be measured using techniques like UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the phenolic hydroxyl group.

Methodology (Potentiometric Titration):

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.

Synthetic Workflow Visualization

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the initial search, a general and common synthetic route for aminophenols involves the reduction of a corresponding nitrophenol. The following diagram illustrates a conceptual workflow for such a synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

References

Technical Guide: Solubility of 3-Amino-4-chlorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 3-Amino-4-chlorophenol

| Property | Value | Reference |

| Molecular Formula | C₆H₆ClNO | [1][2] |

| Molecular Weight | 143.57 g/mol | [1][2][3] |

| Melting Point | 151-154 °C | [2][3] |

| Appearance | Pale orange to brown powder | [2] |

| CAS Number | 16026-77-0 | [2][3] |

Solubility Data

Specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly accessible literature. However, qualitative assessments are available.

Table 1: Qualitative Solubility of this compound and its Isomer

| Compound | Solvent | Temperature | Solubility | Reference |

| This compound | Water | Room Temperature | Slightly soluble | [2] |

| 4-Amino-3-chlorophenol | DMSO | Not Specified | Slightly soluble | [4][5][6] |

| 4-Amino-3-chlorophenol | Methanol | Not Specified | Slightly soluble | [4][5][6] |

The lack of specific data necessitates a standardized experimental approach to determine the solubility of this compound in solvents relevant to its intended application.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal gravimetric method. This method is a reliable and commonly used technique for generating accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Thermostatic shaker or water bath

-

Calibrated digital thermometer

-

Analytical balance (readable to ±0.0001 g)

-

Glass vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired constant temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended, but the optimal time should be determined by preliminary experiments (i.e., measuring concentration at different time points until it remains constant).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial using a gentle stream of inert gas or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it again.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the vial with the solution minus the mass of the dissolved solid and the mass of the empty vial.

-

Solubility can be expressed in various units, such as:

-

g/100 g solvent = (mass of solute / mass of solvent) x 100

-

Mole fraction (x) = moles of solute / (moles of solute + moles of solvent)

-

-

Safety Precautions:

-

Handle this compound and organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the experimental protocol described above.

Caption: Workflow for Gravimetric Solubility Determination.

This structured approach will enable researchers to generate reliable and reproducible solubility data for this compound in various organic solvents, facilitating its effective use in research and development.

References

- 1. This compound | C6H6ClNO | CID 5070078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 16026-77-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound 97 16026-77-0 [sigmaaldrich.com]

- 4. 4-Amino-3-chlorophenol CAS#: 17609-80-2 [m.chemicalbook.com]

- 5. 4-Amino-3-chlorophenol | 17609-80-2 [amp.chemicalbook.com]

- 6. 4-Amino-3-chlorophenol | 17609-80-2 [chemicalbook.com]

Spectroscopic Data for 3-Amino-4-chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-4-chlorophenol, a key intermediate in pharmaceutical synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data (Predicted)

The predicted ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, as well as the protons of the amino and hydroxyl groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.1 - 7.3 | Doublet | 1H | Ar-H |

| ~6.7 - 6.9 | Doublet of Doublets | 1H | Ar-H |

| ~6.6 - 6.8 | Doublet | 1H | Ar-H |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~9.0 - 10.0 | Broad Singlet | 1H | -OH |

¹³C NMR Data (Predicted)

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~150 - 155 | C-OH |

| ~140 - 145 | C-NH₂ |

| ~125 - 130 | C-Cl |

| ~120 - 125 | Ar-CH |

| ~115 - 120 | Ar-CH |

| ~110 - 115 | Ar-CH |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Pulse Program: Standard ¹H and ¹³C acquisition programs.

-

Temperature: 298 K

-

¹H NMR:

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

-

-

¹³C NMR:

-

Spectral Width: ~240 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FTIR spectrum of this compound was obtained using the KBr-Pellet technique[1].

IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Medium | N-H bending and C=C aromatic ring stretching |

| 1500 - 1400 | Medium | C=C aromatic ring stretching |

| 1300 - 1200 | Strong | C-O stretching (phenol) |

| 1100 - 1000 | Medium | C-N stretching |

| 850 - 750 | Strong | C-Cl stretching and C-H out-of-plane bending |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of small organic molecules.

Mass Spectrometry Data (Predicted)

The predicted mass spectrum of this compound would show a molecular ion peak and several fragment ions. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

| m/z (mass-to-charge ratio) | Relative Abundance | Assignment |

| 143/145 | High | [M]⁺ (Molecular ion) |

| 108 | Medium | [M - Cl]⁺ |

| 80 | Medium | [M - Cl - CO]⁺ |

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrument Parameters (Typical EI-MS):

-

Ionization Method: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-300

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) and its isotopic pattern.

-

Analyze the fragmentation pattern to identify characteristic losses of neutral fragments.

-

Compare the obtained spectrum with spectral databases for confirmation.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

3-Amino-4-chlorophenol: A Technical Whitepaper on its Role as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of 3-Amino-4-chlorophenol. Extensive research has revealed no significant scientific literature detailing a specific biological mechanism of action for this compound. The available data strongly indicate that its primary utility is as a chemical intermediate in organic synthesis.

Executive Summary

This compound is a substituted aromatic compound with the molecular formula C₆H₆ClNO. While its direct biological activities and mechanism of action are not documented in publicly available research, it serves as a valuable building block in the synthesis of more complex molecules. This whitepaper will summarize the known physicochemical properties of this compound, its primary application as a chemical intermediate with a specific synthetic example, and the limited toxicological information available for related compounds.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its application in synthetic chemistry, including reaction setup, purification, and storage.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO | --INVALID-LINK-- |

| Molecular Weight | 143.57 g/mol | --INVALID-LINK-- |

| Melting Point | 151-154 °C | --INVALID-LINK-- |

| Assay Purity | ≥97% | --INVALID-LINK-- |

| Appearance | Pale orange to brown powder | --INVALID-LINK-- |

| Water Solubility | Slightly soluble | --INVALID-LINK-- |

| pKa (predicted) | 9.57 ± 0.18 | --INVALID-LINK-- |

Role as a Chemical Intermediate

The primary documented application of this compound is in organic synthesis. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows it to participate in a variety of chemical reactions to form more complex molecular scaffolds.

Synthesis of Hydroxymethyl Rhodamines (HMRs)

One notable application of this compound is in the synthesis of hydroxymethyl rhodamines (HMRs). HMRs are fluorescent probes that can be used for imaging in biological systems. The synthesis involves the condensation of this compound with a suitable phthalic anhydride (B1165640) derivative.

Below is a simplified, conceptual workflow for the synthesis of a rhodamine derivative using this compound.

Thermochemical Properties of 3-Amino-4-chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 3-Amino-4-chlorophenol. Due to a lack of extensive experimental data in publicly accessible literature, this document outlines established computational and experimental methodologies for determining key thermochemical parameters such as enthalpy of formation, entropy, and heat capacity. Detailed protocols for these methods are provided to guide researchers in obtaining these critical values. Furthermore, this guide presents a typical synthesis pathway and a plausible metabolic pathway for this compound, visualized using network diagrams to facilitate understanding of its chemical and biological transformations. This document is intended to serve as a foundational resource for professionals in drug development and chemical research, enabling a more thorough characterization of this compound.

Introduction

This compound is a substituted aromatic compound of interest in pharmaceutical and chemical synthesis. A thorough understanding of its thermochemical properties is crucial for process development, safety analysis, and predicting its behavior in biological systems. These properties, including enthalpy of formation, entropy, and heat capacity, govern the energy changes associated with chemical reactions and phase transitions, and are fundamental to understanding the compound's stability and reactivity.

This guide addresses the current gap in available experimental thermochemical data for this compound by presenting robust methodologies for its determination. Both computational and experimental approaches are detailed, providing a roadmap for researchers to generate reliable data.

Thermochemical Data

Table 1: Enthalpy of Formation of this compound

| Property | Symbol | Value (kJ/mol) | Method of Determination |

| Standard Molar Enthalpy of Formation (Solid) | ΔfH°(s) | To be determined | Combustion Calorimetry |

| Standard Molar Enthalpy of Sublimation | ΔsubH° | To be determined | Thermogravimetric Analysis |

| Standard Molar Enthalpy of Formation (Gas) | ΔfH°(g) | To be determined | Calculated from (s) and ΔsubH° |

Table 2: Standard Molar Entropy and Heat Capacity of this compound

| Property | Symbol | Value (J/mol·K) | Method of Determination |

| Standard Molar Entropy (Solid) | S°(s) | To be determined | Adiabatic Calorimetry / DFT |

| Molar Heat Capacity (Solid) | C_p,m(s) | To be determined | DSC / Drop Calorimetry |

Methodologies for Determination of Thermochemical Properties

Given the absence of published experimental data, a combination of computational and experimental methods is recommended for a comprehensive thermochemical characterization of this compound.

Computational Protocols

Computational chemistry offers a powerful and cost-effective approach to predict thermochemical properties. Methods like Density Functional Theory (DFT) and high-accuracy composite methods such as Complete Basis Set (CBS-QB3) can provide reliable estimates.[1][2][3]

3.1.1. Protocol for DFT and CBS-QB3 Calculations

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of this compound using a molecule builder.

-

Perform an initial geometry optimization using a lower level of theory (e.g., B3LYP/6-31G(d)).

-

-

Frequency Analysis:

-

Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

The frequency data is used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

-

High-Level Single-Point Energy Calculation:

-

For higher accuracy, perform a single-point energy calculation on the optimized geometry using a more robust method and a larger basis set (e.g., CBS-QB3 or ωB97X-D/6-311++G(2df,2pd)).[1]

-

-

Calculation of Enthalpy of Formation:

-

The gas-phase enthalpy of formation can be calculated using an isodesmic or homodesmotic reaction scheme. This involves choosing a balanced reaction where the types of bonds are conserved on both the reactant and product sides, which helps in error cancellation. The enthalpy of reaction is calculated from the computed energies of all species. With known enthalpies of formation for the other molecules in the reaction, the enthalpy of formation for this compound can be determined.

-

-

Calculation of Entropy and Heat Capacity:

-

The standard molar entropy and heat capacity are obtained from the statistical mechanics calculations based on the optimized geometry and vibrational frequencies. These are standard outputs of most quantum chemistry software packages.

-

The following diagram illustrates the computational workflow for determining the thermochemical properties of this compound.

Caption: Computational workflow for thermochemical property prediction.

Experimental Protocols

Experimental methods provide benchmark data for validating computational results. For a solid organic compound like this compound, the following techniques are standard.

3.2.1. Protocol for Combustion Calorimetry (to determine ΔfH°(s))

Combustion calorimetry is the most common experimental method for determining the enthalpy of formation of organic compounds.[4][5][6][7]

-

Sample Preparation:

-

A precisely weighed pellet of high-purity this compound is prepared.

-

A fuse wire (e.g., platinum or cotton) is placed in contact with the pellet.

-

-

Bomb Calorimeter Setup:

-

The sample is placed in a crucible inside a high-pressure vessel known as a "bomb."

-

The bomb is purged and then filled with an excess of pure oxygen to a pressure of about 30 atm.

-

A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

-

Combustion:

-

The bomb is placed in a calorimeter vessel containing a known mass of water.

-

The temperature of the water is monitored until it becomes constant.

-

The sample is ignited by passing an electric current through the fuse wire.

-

-

Data Acquisition:

-

The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The temperature rise is corrected for heat exchange with the surroundings.

-

-

Calculation:

-

The heat released by the combustion is calculated from the temperature rise and the total heat capacity of the calorimeter system (which is predetermined by burning a standard substance like benzoic acid).

-

Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from any nitrogen present in the sample or atmosphere.

-

From the heat of combustion, the standard enthalpy of formation of solid this compound can be calculated using Hess's law.

-

3.2.2. Protocol for Thermogravimetric Analysis (TGA) (to determine ΔsubH°)

The enthalpy of sublimation can be determined from the temperature dependence of the vapor pressure, which can be measured using TGA.

-

Instrument Setup:

-

A small, accurately weighed sample of this compound is placed in a TGA pan.

-

The TGA is programmed to heat the sample at a slow, constant rate under a controlled atmosphere (e.g., nitrogen).

-

-

Data Collection:

-

The mass of the sample is recorded as a function of temperature.

-

The rate of mass loss due to sublimation is determined at different temperatures.

-

-

Calculation:

-

The vapor pressure at different temperatures is calculated from the rate of mass loss using the Langmuir equation.

-

The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).

-

3.2.3. Protocol for Differential Scanning Calorimetry (DSC) (to determine C_p,m(s))

DSC can be used to measure the heat capacity of a solid as a function of temperature.[8]

-

Sample and Reference Preparation:

-

A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

-

DSC Measurement:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate over the desired temperature range.

-

The difference in heat flow to the sample and reference is measured.

-

-

Calibration and Calculation:

-

A baseline is obtained by running the DSC with two empty pans.

-

A calibration is performed using a standard material with a known heat capacity (e.g., sapphire).

-

The heat capacity of the sample is calculated from the difference in heat flow between the sample and the baseline, relative to the heat flow of the standard.

-

Synthesis and Potential Metabolic Pathways

Understanding the synthesis and potential metabolic fate of this compound is important for its application and toxicological assessment.

Synthesis Pathway

One common laboratory synthesis of this compound involves the reduction of 3-chloro-4-nitrophenol.[9]

Caption: Synthesis of this compound via reduction.

Plausible Metabolic Pathway

The metabolic fate of this compound has not been explicitly detailed. However, based on the known metabolism of similar compounds like 4-chloro-2-aminophenol, a plausible pathway can be proposed.[10][11] This pathway would likely involve enzymatic reactions in the liver. A potential initial step is deamination, followed by oxidation and ring cleavage.

Caption: A plausible metabolic pathway for this compound.

Conclusion

The thermochemical properties of this compound are essential for its scientific and industrial applications. While direct experimental data is currently lacking, this guide provides a comprehensive framework of computational and experimental methodologies for their determination. The detailed protocols and workflow diagrams serve as a practical resource for researchers. By following these established procedures, reliable data on the enthalpy of formation, entropy, and heat capacity of this compound can be generated, leading to a more complete understanding of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Absolute pK(a) determinations for substituted phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-Amino-3-chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 10. Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Isomers of Aminochlorophenol: Properties, Synthesis, and Biological Activities

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Aminochlorophenol, with the molecular formula C₆H₆ClNO, exists as multiple structural isomers depending on the substitution pattern of the amino (-NH₂), chloro (-Cl), and hydroxyl (-OH) groups on the benzene (B151609) ring. These isomers exhibit distinct physical, chemical, and biological properties, making their individual characterization crucial for applications in pharmaceuticals, dyes, and materials science. This technical guide provides a comprehensive overview of the key aminochlorophenol isomers, detailing their properties, synthesis, analytical separation, and toxicological profiles. All quantitative data is presented in comparative tables, and key experimental and logical workflows are visualized to facilitate understanding.

Introduction to Aminochlorophenol Isomers

The positional arrangement of the functional groups on the benzene ring gives rise to ten primary structural isomers of aminochlorophenol. The nomenclature is typically based on the parent aminophenol structure (2-aminophenol, 3-aminophenol, or 4-aminophenol). The relative positions of these groups significantly influence properties such as melting point, solubility, polarity, and reactivity due to variations in intramolecular hydrogen bonding, steric hindrance, and electronic effects. For instance, isomers like 2-amino-4-chlorophenol (B47367) are recognized as toxic and carcinogenic priority pollutants, underscoring the importance of isomer-specific analysis.[1]

Physical and Chemical Properties

The physical and chemical characteristics of aminochlorophenol isomers vary significantly. These differences are critical for developing separation techniques and predicting their behavior in chemical reactions and biological systems.

Table 1: Physical and Chemical Properties of Selected Aminochlorophenol Isomers

| Property | 2-Amino-4-chlorophenol | 4-Amino-3-chlorophenol | 2-Amino-5-chlorophenol | 4-Amino-2,6-dichlorophenol* |

| CAS Number | 95-85-2 | 17609-80-2[2] | 28443-50-7[3] | 5930-28-9[4] |

| Molecular Formula | C₆H₆ClNO | C₆H₆ClNO[2] | C₆H₆ClNO[3] | C₆H₅Cl₂NO[4] |

| Molecular Weight | 143.57 g/mol | 143.57 g/mol [2] | 143.57 g/mol | 178.01 g/mol [4] |

| Appearance | Light brown crystalline solid | - | - | - |

| Melting Point | 140-141 °C (decomposes) | - | - | - |

| Solubility in Water | Insoluble (<1 mg/mL at 20°C) | - | - | - |

| logP | 1.24 | - | - | - |

| Vapor Pressure | 0.00141 mmHg | - | - | - |

Note: 4-Amino-2,6-dichlorophenol is included for comparison, though it is a dichlorinated isomer.

Synthesis and Separation of Isomers

The synthesis of specific aminochlorophenol isomers typically involves the reduction of a corresponding chloronitrophenol precursor. The choice of starting material and reaction conditions is critical for achieving high yield and purity.

General Synthesis Workflow

The most common synthetic route involves a two-step process: chlorination of a nitrophenol followed by reduction of the nitro group. This process is outlined in the diagram below.

Caption: General synthesis workflow for 2-chloro-4-aminophenol.

Experimental Protocol: Synthesis of 2-Chloro-4-aminophenol

This protocol is adapted from a patented synthetic method.[5]

-

Chlorination:

-

Dissolve p-nitrophenol in an inert organic solvent (e.g., formic acid).

-

At a controlled temperature, bubble chlorine gas through the solution to carry out the chlorination reaction, forming 2-chloro-4-nitrophenol.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure. The crude product may be purified by recrystallization.

-

-

Reduction:

-

To a reaction vessel, add the synthesized 2-chloro-4-nitrophenol, a catalyst system (e.g., activated carbon and ferric trichloride (B1173362) hexahydrate), and sodium hydroxide.

-

Slowly add hydrazine hydrate (B1144303) to the mixture to initiate the reduction of the nitro group.

-

Maintain the reaction under controlled temperature and stirring.

-

After the reaction is complete, the catalyst can be recovered by filtration.

-

Acidify the filtrate to precipitate the crude 2-chloro-4-aminophenol, which is then collected by filtration and can be further purified.

-

Isomer Separation by High-Performance Liquid Chromatography (HPLC)

Due to their similar structures, separating aminochlorophenol isomers often requires chromatographic techniques. HPLC is a powerful method for both qualitative and quantitative analysis.[6][7][8]

Experimental Protocol: HPLC Separation of Aminophenol Isomers

This protocol is a general method for the separation of aminophenol isomers and can be adapted for chlorinated derivatives.[6]

-

Instrumentation: A high-performance liquid chromatograph (e.g., Du Pont Model 840) equipped with a UV detector.

-

Column: A strong cation exchange (SCX) column (e.g., Zipax SCX, 1 m x 2.1 mm i.d.).

-

Mobile Phase: 0.1 M H₃PO₄ - 0.1 M KH₂PO₄ (pH 2.9).

-

Flow Rate: Approximately 0.8 ml/min.

-

Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare standard solutions of each isomer in the mobile phase.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions individually to determine their retention times.

-

Inject the mixture of isomers.

-

Identify the peaks in the chromatogram based on the retention times of the standards. Quantitation can be performed by creating a calibration curve for each isomer.

-

Caption: Workflow for the separation and analysis of aminochlorophenol isomers by HPLC.

Spectroscopic Characterization

Spectroscopic methods such as NMR, IR, and Mass Spectrometry are essential for the unambiguous identification of aminochlorophenol isomers.

Table 2: Spectroscopic Data for Selected Aminochlorophenol Isomers

| Isomer | ¹H NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

| 2-Amino-4-chlorophenol | 6.60 (d), 6.59 (dd), 6.38 (d)[9] | Aromatic C-H, O-H, N-H stretching, C=C stretching, C-Cl stretching |

| 2-Amino-5-chlorophenol | Signals corresponding to three adjacent aromatic protons.[3] | Aromatic C-H, O-H, N-H stretching, C=C stretching, C-Cl stretching |

Note: Detailed interpretation requires analysis of coupling constants and comparison with spectral databases.

-

¹H NMR Spectroscopy: The chemical shifts and splitting patterns of the aromatic protons are unique for each isomer, determined by the electronic effects and relative positions of the -OH, -NH₂, and -Cl substituents.

-

Infrared (IR) Spectroscopy: All isomers will show characteristic broad O-H and N-H stretching bands (~3200-3500 cm⁻¹). The "fingerprint" region (below 1500 cm⁻¹) contains C-H bending and C-Cl stretching vibrations that are highly specific to the substitution pattern.[10]

-

Mass Spectrometry (MS): While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, aiding in their differentiation, especially when coupled with a separation technique like GC or HPLC.[11]

Biological Activity and Toxicology

The toxicology of aminophenols is isomer-specific, with different isomers targeting different organs.[12] This specificity is expected to persist and potentially be enhanced in their chlorinated derivatives.

Isomer-Specific Toxicity

-

ortho-Aminophenol (OAP): The parent compound's critical effect is on the liver in animal studies.[12]

-

meta-Aminophenol (MAP): Primarily affects body weight and can cause tremors.[12]

-

para-Aminophenol (PAP): Exhibits significant nephrotoxicity (kidney damage), which may be due to the para-arrangement of the hydroxyl and amino groups facilitating the formation of reactive quinoneimine metabolites.[12][13]

-

4-Chloro-2-aminophenol (4C2AP): This specific isomer is noted as a toxic and carcinogenic priority pollutant.[1] Its biological activity can be linked to its prooxidant properties.

Prooxidant Activity

Some aminophenol isomers can generate reactive oxygen species (ROS) in the presence of metal ions like copper, a mechanism that can lead to cellular damage. The ortho- and para-isomers are particularly active in this regard, while the meta-isomer is significantly less so.[14] This prooxidant activity is a plausible mechanism for their observed toxicity.

Caption: Proposed prooxidant mechanism of aminochlorophenol isomers.

Other Biological Activities

Derivatives of aminophenol have been investigated for a range of biological activities. For example, Schiff base derivatives of 4-aminophenol, including a chloro-substituted variant, have been synthesized and tested for antimicrobial and antidiabetic properties.[15][16] These studies highlight the potential for aminochlorophenol scaffolds in drug discovery, provided that toxicity can be managed.

Conclusion

The isomers of aminochlorophenol represent a class of compounds where subtle changes in molecular structure lead to profound differences in physical, chemical, and biological properties. A thorough understanding of each isomer is paramount for researchers in chemistry and drug development. The data and protocols presented in this guide emphasize the necessity of isomer-specific synthesis, purification, and characterization to ensure safety and efficacy in their application. Further research into the specific signaling pathways affected by each isomer will be critical for fully elucidating their toxicological profiles and exploring any potential therapeutic benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Amino-3-chlorophenol | C6H6ClNO | CID 87184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-chlorophenol(28443-50-7) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. Determination of aminophenol isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Amino-4-chlorophenol(95-85-2) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 3-Amino-4-chlorophenol

This guide provides comprehensive safety and handling information for 3-Amino-4-chlorophenol (CAS No: 16026-77-0), intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

This compound is a chemical intermediate used in the synthesis of various compounds.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| CAS Number | 16026-77-0 | [1] |

| Molecular Formula | C6H6ClNO | [3] |

| Molecular Weight | 143.57 g/mol | [1] |

| Appearance | Data not available | |

| Melting Point | 151-154 °C | [1] |

| Boiling Point | 282.8 °C at 760 mmHg | [4] |

| Flash Point | 124.8 °C | [4] |

| Density | 1.406 g/cm³ | [4] |

| Vapor Pressure | 0.00192 mmHg at 25 °C | [4] |

| Solubility | Slightly soluble in water. | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Hazard Pictogram:

-

GHS07 (Exclamation Mark)

Toxicological Information

| Toxicity Endpoint | Classification/Effect |

| Acute Oral Toxicity | Harmful if swallowed (based on isomer data) |

| Acute Dermal Toxicity | Harmful in contact with skin (based on isomer data) |

| Acute Inhalation Toxicity | Harmful if inhaled (based on isomer data) |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Irritation | Causes serious eye irritation |

| Respiratory Irritation | May cause respiratory irritation |

Note: Some acute toxicity data is inferred from information on the isomer 2-Amino-4-chlorophenol, which is classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes.[7]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not fully described in the provided safety data sheets. However, standard OECD guidelines are typically followed for such assessments. For instance, skin irritation studies, like those performed on 3-amino-2,4-dichlorophenol (B1274150) HCl, involve applying the substance to the skin of rabbits and observing for erythema and edema over a period of hours and days.[8] Acute oral toxicity is often determined in rats by administering a single dose and observing for mortality and clinical signs over a two-week period.[8]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

5.1. Handling:

-

Handle only in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

-

Do not get in eyes, on skin, or on clothing.[10]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke when using this product.[10]

5.2. Storage:

-

Keep containers tightly closed.[10]

-

Store locked up.[4]

-

Keep away from heat and sources of ignition.[10]

-

Incompatible materials include strong oxidizing agents and strong acids.[9]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[10] Chemical resistant gloves (inspected prior to use) are necessary.[4] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. A dust mask type N95 (US) is recommended.[1] |

First Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][10] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][10] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |

A logical workflow for first aid procedures is illustrated in the diagram below.

Caption: First aid procedures for this compound exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][10]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[10] Avoid dust formation and contact with skin and eyes.[4] Evacuate personnel to safe areas.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains, as it should not be released into the environment.[4]

-

Methods for Containment and Cleaning Up: Sweep up and shovel the material into suitable, closed containers for disposal.[10] Use spark-proof tools and explosion-proof equipment.[4]

The logical workflow for handling an accidental spill is depicted below.

Caption: Workflow for handling an accidental spill.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[11] Waste should be sent to an approved waste disposal plant.[10] Contaminated packaging should be disposed of as unused product.[9]

References

- 1. 3-氨基-4-氯苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Amino-3-chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 3. 16026-77-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C6H6ClNO | CID 5070078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. ec.europa.eu [ec.europa.eu]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. cpachem.com [cpachem.com]

An In-depth Technical Guide to the Material Safety Data Sheet for 3-Amino-4-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and toxicological properties of 3-Amino-4-chlorophenol (CAS No. 16026-77-0). The information is compiled and presented to meet the needs of professionals in research and development.

Section 1: Chemical Identification

This section provides the fundamental identification details for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 16026-77-0[1][2][3] |

| Molecular Formula | C₆H₆ClNO[1][2] |

| Molecular Weight | 143.57 g/mol [1][2][3] |

| Synonyms | 4-chloro-3-amino phenol |

| InChI Key | FWUALUHYKLDYAN-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC(=C(C=C1O)N)Cl[1] |

Section 2: Hazard Identification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements.

GHS Hazard Classification

| Hazard Class | Category |

| Skin Irritation | 2[1][3] |

| Eye Irritation | 2[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system)[1][3] |

GHS Label Elements

| Element | Description |

| Pictogram | |

| Signal Word | Warning [1][3] |

| Hazard Statements | H315: Causes skin irritation.[1][3]H319: Causes serious eye irritation.[1][3]H335: May cause respiratory irritation.[1][3] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501[1][3] |

Section 3: Composition and Information on Ingredients

This product is typically supplied as a substance with a purity of 97% or greater.

| Component | CAS Number | Concentration |

| This compound | 16026-77-0 | ≥97%[2] |

Section 4: First-Aid Measures

Immediate medical attention is required in case of exposure. The following diagram outlines the recommended first-aid procedures.

Section 5: Fire-Fighting Measures

| Parameter | Recommendation |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. |

| Specific Hazards | No data available. |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas. |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary. |

Section 6: Accidental Release Measures

In the event of a spill, personnel should adhere to the following workflow to ensure safety and proper containment.

Section 7: Handling and Storage

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes and avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store locked up. Recommended storage temperature is 2-8 °C.[2] Keep away from incompatible materials.

Section 8: Exposure Controls/Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

-

Engineering Controls: Ensure adequate ventilation. Handle in accordance with good industrial hygiene and safety practices. Eyewash stations and safety showers should be close to the workstation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).

-

Skin Protection: Wear impervious, flame-resistant clothing and chemical-impermeable gloves.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. A dust mask of type N95 (US) is recommended.[3]

-

Section 9: Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Appearance | Pale orange to brown powder | |

| Melting Point | 151-154 °C | [3] |

| Boiling Point | 282.8 ± 20.0 °C (Predicted) | |

| Flash Point | 124.8 °C | |

| Density | 1.406 ± 0.06 g/cm³ (Predicted) | |

| Vapor Pressure | 0.00192 mmHg at 25°C | |

| Water Solubility | Slightly soluble | |

| pKa | 9.57 ± 0.18 (Predicted) | |

| LogP | 2.20900 |

Section 10: Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Incompatible products, excess heat, and dust formation.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.

Section 11: Toxicological Information

The primary toxicological concerns are irritation to the skin, eyes, and respiratory system.[1][3] There is limited data on acute oral, dermal, or inhalation toxicity for this specific isomer. However, the hazard classifications suggest a potential for harm. Chlorophenol compounds, in general, are known to be toxic and can have various adverse health effects, including mutagenicity and carcinogenicity.[4]

Experimental Protocols: Toxicity Assessment

While specific experimental reports for this compound were not available in the initial search, the hazard classifications (e.g., "Skin Irritation, Category 2") are determined by standardized tests. The methodologies for these tests are typically based on OECD (Organisation for Economic Co-operation and Development) guidelines.

General Protocol for In Vitro Skin Irritation Testing (based on OECD Test Guideline 439) This test is designed to predict the skin irritation potential of a chemical by assessing its cytotoxicity on a reconstructed human epidermis (RhE) model.[5][6][7][8]

-

Tissue Preparation: Reconstructed human epidermis tissue models are cultured to form a stratified, differentiated epidermis.

-

Chemical Exposure: A precise amount of the test chemical (this compound) is applied topically to the tissue surface for a defined period (e.g., 60 minutes).[8] A negative control (e.g., water) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.[8]

-

Incubation & Washing: After exposure, the chemical is carefully washed from the tissue surface. The tissues are then transferred to fresh culture medium and incubated for a recovery period (e.g., 42 hours).[8]

-

Viability Assessment: Cell viability is measured using a quantitative assay, most commonly the MTT assay. The enzyme mitochondrial dehydrogenase in viable cells reduces the yellow MTT tetrazolium salt to a blue formazan (B1609692) product.

-

Data Analysis: The amount of formazan produced is measured spectrophotometrically. The tissue viability is expressed as a percentage relative to the negative control. A chemical is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to 50% or less.[7][8]

General Protocol for Acute Eye Irritation/Corrosion Testing (based on OECD Test Guideline 405) This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion, typically using albino rabbits.[9][10][11]

-

Animal Selection & Preparation: Healthy, young adult albino rabbits are used. Prior to the test, both eyes of each animal are examined for any pre-existing corneal defects or irritation. The animal is pretreated with a systemic analgesic and a topical anesthetic.[9][10]

-

Dose Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[10]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[11] If effects are still present, observations may continue for up to 21 days to assess reversibility.[10][11]

-

Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness, swelling) are scored at each observation point using a standardized scoring system.

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Section 12: Ecological Information

There is no specific data available regarding the ecotoxicity of this compound. However, chlorophenols are generally recognized as environmental pollutants that are persistent and toxic to aquatic life.[4] It is crucial to prevent the substance from entering drains or water courses.

Section 13: Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, national, and international regulations. Waste material should be sent to an approved waste disposal plant.

Section 14: Transport Information

Based on available information, this compound is listed as "NONH for all modes of transport," indicating it is not regulated as a hazardous material for transportation. However, regulations can vary, and shippers should always verify the latest requirements.

Section 15: Regulatory Information

This substance is subject to various chemical inventory and safety regulations globally. It is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Users should consult local regulatory bodies for specific requirements.

Section 16: Other Information

The information provided in this document is intended for trained professionals and is based on the most current data available. It is the user's responsibility to evaluate the information and apply it appropriately to their specific operational context. No warranty, expressed or implied, is made.

References

- 1. This compound | C6H6ClNO | CID 5070078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. This compound 97 16026-77-0 [sigmaaldrich.com]

- 4. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. iivs.org [iivs.org]

- 8. x-cellr8.com [x-cellr8.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]